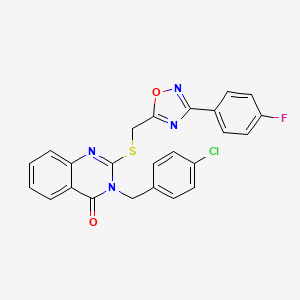

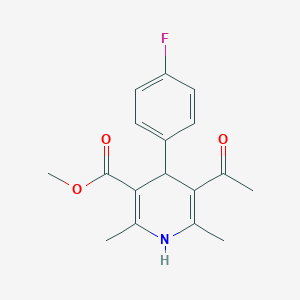

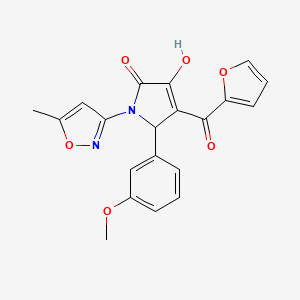

![molecular formula C16H11F3N2OS B2401176 2-(甲硫基)-4-[3-(三氟甲基)苯氧基]喹唑啉 CAS No. 477845-79-7](/img/structure/B2401176.png)

2-(甲硫基)-4-[3-(三氟甲基)苯氧基]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to influence the physical and chemical properties of the molecules it’s part of .Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various chemical reactions. For instance, they can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would be influenced by the presence of the trifluoromethyl, methylsulfanyl, and phenoxy groups. Trifluoromethyl groups are known for their unique physical and chemical properties .科学研究应用

氧化还原电位

三氟甲基化反应是药物、农药和功能材料研发中的重要转化 . 量子化学方法研究了多种含三氟甲基的化合物和三氟甲基化自由基的氧化还原电位 . 这些研究为三氟甲基化反应的机理研究提供了有用的物理化学数据 .

制药

三氟甲基在药物中发挥着越来越重要的作用 . 最近报道了碳中心自由基中间体三氟甲基化的最新进展 . 这对新药的开发具有重要意义。

农药

与药物类似,三氟甲基在农药中也发挥着重要作用 . 对碳中心自由基中间体进行三氟甲基化可以导致新型农药的开发 .

材料科学

在材料科学领域,三氟甲基化反应对功能材料的开发至关重要 . 含三氟甲基化合物的氧化还原电位可以为这些材料的开发提供宝贵的数据 .

过渡金属介导的构建

该化合物有可能用于过渡金属介导的C(sp 3, sp 2和sp)–CF 3键的构建,通过脂肪族和芳香族烃中的C–H/X键官能化或加成过程 .

量子化学方法

作用机制

Target of Action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.

Mode of Action

The trifluoromethyl group in “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.

Biochemical Pathways

The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.

未来方向

The future directions in the study of quinazoline derivatives and trifluoromethyl-containing compounds are promising. These compounds are valuable synthetic targets in the construction of fluorinated pharmacons . They have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .

属性

IUPAC Name |

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCEBKMOPIISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

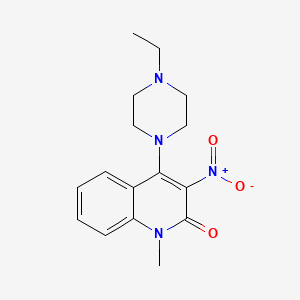

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)

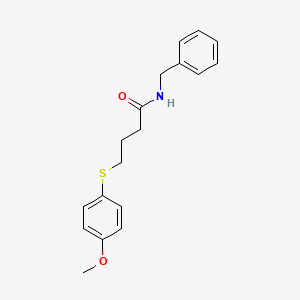

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

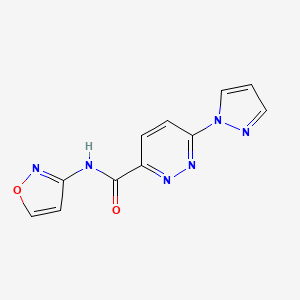

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)